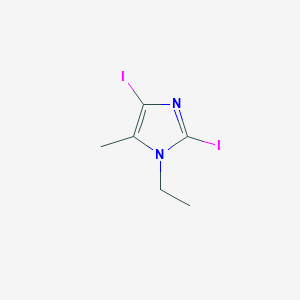
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of ethyl, diiodo, and methyl substituents at specific positions on the imidazole ring. The presence of iodine atoms makes it a compound of interest in various chemical and biological applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole typically involves the iodination of a pre-formed imidazole ring. One common method is the reaction of 1-ethyl-5-methylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 1-ethyl-2-azido-5-methyl-1H-imidazole or 1-ethyl-2-thio-5-methyl-1H-imidazole can be formed.
Oxidation Products: Oxidized derivatives such as 1-ethyl-2,4-diiodo-5-methylimidazole-3-oxide.
Reduction Products: Reduced derivatives like 1-ethyl-2,4-diiodo-5-methylimidazole.
Scientific Research Applications
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s iodine atoms make it useful in radiolabeling studies for tracking biological processes.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through its iodine atoms. These interactions can lead to the inhibition or activation of specific biochemical pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
1-Methyl-2,4-diiodo-5-ethyl-1H-imidazole: Similar structure but with different substituent positions.
1-Ethyl-2,4-dichloro-5-methyl-1H-imidazole: Chlorine atoms instead of iodine.
1-Ethyl-2,4-dibromo-5-methyl-1H-imidazole: Bromine atoms instead of iodine.
Uniqueness: 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chloro or bromo analogs. The iodine atoms enhance the compound’s ability to participate in radiolabeling studies and form stable complexes with biomolecules, making it particularly valuable in medical and biological research.
Properties
Molecular Formula |
C6H8I2N2 |
|---|---|
Molecular Weight |
361.95 g/mol |
IUPAC Name |
1-ethyl-2,4-diiodo-5-methylimidazole |
InChI |
InChI=1S/C6H8I2N2/c1-3-10-4(2)5(7)9-6(10)8/h3H2,1-2H3 |
InChI Key |
KIAVPOZJJIPPHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1I)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904718.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10904721.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10904731.png)
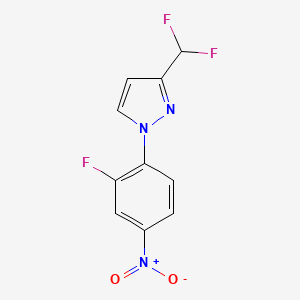
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904745.png)
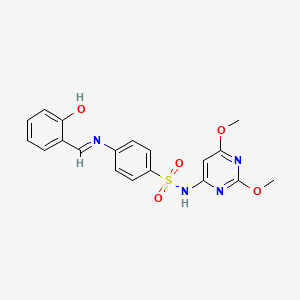
![3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10904759.png)
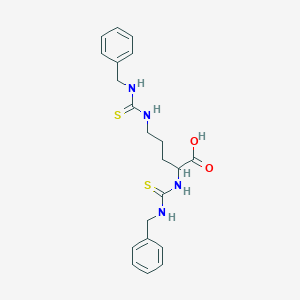
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10904773.png)
![4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B10904779.png)
![3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10904782.png)
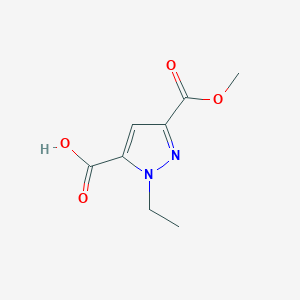
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904796.png)
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide](/img/structure/B10904804.png)
